molecular formula C12H18N2O3 B7794419 tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate CAS No. 898796-48-0

tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate

Cat. No.: B7794419
CAS No.: 898796-48-0
M. Wt: 238.28 g/mol
InChI Key: XRVFQTLGKBKUFF-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate is a carbamate derivative featuring a pyridin-3-yl moiety attached to a hydroxyethylamine backbone, protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in medicinal and synthetic chemistry due to its dual functionality: the Boc group enhances stability during synthetic processes, while the hydroxyl and pyridine groups enable hydrogen bonding and coordination interactions. Its structure allows for versatile applications in peptide synthesis, catalysis, and as a precursor for bioactive molecules.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-pyridin-3-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFQTLGKBKUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143731
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898796-48-0
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898796-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanohydrin Reduction Method

The cyanohydrin pathway offers a direct route to the amino alcohol. Pyridine-3-carbaldehyde undergoes cyanohydrin formation with hydrogen cyanide (HCN) or acetone cyanohydrin as a safer alternative, yielding 1-(pyridin-3-yl)-2-hydroxyacetonitrile. Subsequent reduction of the nitrile to a primary amine is achieved via catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). For example, stirring the cyanohydrin in THF with LiAlH₄ at 0°C for 2 hours followed by quenching with aqueous NaOH affords 2-amino-1-(pyridin-3-yl)ethanol in ~75% yield.

Reductive Amination Approach

Reductive amination of pyridine-3-carbaldehyde with 2-aminoethanol presents challenges due to the formation of secondary amines. However, employing sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the primary amine. This method requires precise pH control to suppress side reactions, achieving modest yields (~50%).

Epoxide Ring-Opening Strategy

Glycidol derivatives react with pyridin-3-ylmagnesium bromide in THF at −78°C to form 1-(pyridin-3-yl)-2,3-epoxypropanol. Ammonia-mediated ring-opening at 60°C generates the amino alcohol with regioselectivity favoring the terminal amine. While effective, this method demands stringent anhydrous conditions and affords moderate yields (60–65%).

Protection of the Amino Group with Boc Anhydride

Reaction Conditions and Optimization

The amino alcohol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >90% conversion within 2 hours at room temperature. For instance, combining 2-amino-1-(pyridin-3-yl)ethanol (1 equiv), Boc₂O (1.2 equiv), and TEA (1.5 equiv) in THF at 25°C for 3 hours yields the Boc-protected product in 88% isolated yield after column chromatography.

Table 1: Optimization of Boc Protection Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
TEATHF25388
DMAPDCM25285
NaHCO₃EtOAc40478

Work-up and Purification

The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials. Recrystallization from diethyl ether/n-heptane (1:2) enhances purity to >99%, as confirmed by HPLC.

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.72 (d, J = 7.6 Hz, 1H), 7.28 (dd, J = 7.6, 4.8 Hz, 1H), 5.21 (bs, 1H, NH), 4.85–4.78 (m, 1H, CH-OH), 3.56–3.49 (m, 2H, CH₂N), 1.44 (s, 9H, Boc).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O).

  • HRMS (ESI+) : m/z calculated for C₁₂H₁₈N₂O₃ [M+H]⁺: 257.1396; found: 257.1392.

Comparison of Methodologies

The cyanohydrin route outperforms reductive amination in yield and scalability, albeit requiring careful handling of cyanide reagents. Boc protection using TEA in THF proves optimal, balancing reactivity and ease of purification. Epoxide ring-opening, while regioselective, is less practical due to harsh conditions.

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology . The ability to modulate neuroinflammation and oxidative stress suggests potential use in treating cognitive decline.

Anticancer Activity

Compounds similar to tert-butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate have been investigated for their anticancer properties. They may act as inhibitors of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with tumor growth.

Antimicrobial Properties

There is emerging evidence that pyridine-based compounds possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their potential use in developing new antibiotics .

Case Studies

StudyFindingsImplications
Neuroprotection Study Compounds showed reduced TNF-alpha levels in astrocytes exposed to amyloid-beta .Potential for treating Alzheimer's disease by reducing neuroinflammation.
Anticancer Research Demonstrated inhibition of cell proliferation in various cancer cell lines .Could lead to new cancer therapies targeting specific pathways.
Antimicrobial Testing Exhibited activity against Gram-positive and Gram-negative bacteria .Suggests utility in antibiotic development amidst rising resistance issues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and applications.

Pyridine Derivatives with Hydroxyl/Methoxy Substituents

Compound Name Substituents Key Features Applications/Findings Reference
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate Hydroxymethyl at pyridine C2 Increased polarity due to primary hydroxyl; potential for glycosylation Intermediate in nucleoside analogs
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate Methoxy groups at C2, C5, C6 Enhanced electron-donating effects; reduced solubility in aqueous media Antiviral agent precursor

Comparison : The target compound’s 2-hydroxyethyl chain offers greater conformational flexibility compared to the rigid hydroxymethyl group in . Methoxy-substituted analogs (e.g., ) exhibit lower polarity, favoring lipid membrane permeability but limiting hydrogen-bonding capacity.

Aryl-Substituted Carbamates

Compound Name Substituents Key Features Applications/Findings Reference
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl group High steric bulk; potential π-π stacking interactions Kinase inhibitor intermediate
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl groups Extreme hydrophobicity; challenges in aqueous solubility Chiral building block for ligands

Comparison : The pyridin-3-yl group in the target compound confers moderate hydrophilicity and metal-coordinating ability, unlike the purely aromatic systems in , which prioritize hydrophobic interactions.

Heterocyclic-Containing Carbamates

Compound Name Substituents Key Features Applications/Findings Reference
tert-Butyl (5-fluoro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate Fluoropyridinyl-pyrazole hybrid Enhanced metabolic stability due to fluorine; improved bioavailability Anticancer candidate
(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate Triazolopyridine core Rigid heterocyclic structure; potential for nucleic acid interactions Enzyme inhibitor scaffold

Comparison : Fluorine substitution in increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s hydroxyl group. The triazolopyridine in offers a planar structure for intercalation, unlike the flexible hydroxyethyl chain in the target molecule.

Boron-Containing and PEG-Modified Derivatives

Compound Name Substituents Key Features Applications/Findings Reference
tert-Butyl (3-chloro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate Boron dioxaborolane Suzuki coupling substrate; sp²-hybridized boron for cross-coupling Synthetic intermediate for biaryl systems
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) PEG chain High aqueous solubility; reduced immunogenicity Protein conjugation applications

Comparison : The boron-containing derivative is tailored for cross-coupling reactions, while the PEGylated analog prioritizes solubility. The target compound’s hydroxyl group balances moderate polarity and synthetic versatility.

Biological Activity

tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate, with the CAS number 1384595-91-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features a pyridine ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Research indicates that derivatives of carbamate compounds exhibit significant anti-inflammatory activity. In a study involving various substituted phenylcarbamates, compounds similar to this compound demonstrated effective inhibition of inflammation in animal models. For instance, compounds in the same class showed a percentage inhibition of inflammation ranging from 39.021% to 54.239% when tested in a carrageenan-induced rat paw edema model .

The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory process. In silico docking studies have provided insights into the binding modes of these compounds with COX enzymes, suggesting that structural modifications can enhance their inhibitory potency .

Study on Anti-inflammatory Activity

In a comparative study, several carbamate derivatives were synthesized and evaluated for their anti-inflammatory effects. The study found that tert-butyl analogs exhibited comparable or superior activity to standard anti-inflammatory drugs like indomethacin. The results indicated that structural variations significantly influenced the biological activity of these compounds .

CompoundPercentage InhibitionComparison Drug
4a54.239%Indomethacin
4i50.000%Indomethacin
This compoundTBDTBD

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Theoretical studies indicate good blood-brain barrier (BBB) permeability, which is essential for central nervous system-targeting drugs . However, safety assessments are crucial as some related compounds have shown potential toxicity at higher concentrations.

Q & A

Q. What are the optimal synthetic pathways for tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate, and how can reaction yields be maximized?

The synthesis typically involves coupling a pyridine-3-yl ethanolamine derivative with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Key considerations include:

  • Purification : Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity.
  • Scale-up : For larger batches, maintain strict temperature control and inert gas flow to prevent oxidation of sensitive intermediates .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl chloroformate to amine) and monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the carbamate and pyridine moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1^1H) and ~28 ppm (13^{13}C) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex stereochemistry. Ensure high-resolution data (<1.0 Å) for accurate electron density mapping .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., calculated [M+H]+^+ for C12_{12}H17_{17}N2_2O3_3: 237.1234) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), employ NIOSH-approved respirators (P95 filters) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical or biological data for this compound?

  • Data validation : Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) for CAS registry numbers, spectral data, and toxicity profiles. For example, conflicting CAS numbers (e.g., 1355238-00-4 vs. 1355196-82-5) may indicate structural isomers or database errors .
  • Reproducibility : Replicate synthesis and bioassays under standardized conditions. Document deviations (e.g., solvent purity, catalyst batches) that may explain discrepancies .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic substitutions?

  • Kinetic studies : Monitor reaction progress via in-situ IR or 19^{19}F NMR (if fluorinated analogs are used) to identify rate-determining steps .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
  • Isotopic labeling : Introduce 18^{18}O or 13^{13}C labels to trace carbamate cleavage pathways during hydrolysis .

Q. How does this compound interact with biological targets such as enzymes or receptors, and what methods quantify these interactions?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (KdK_d). For example, SPR studies have shown sub-micromolar binding to kinase targets .
  • Enzyme inhibition : Conduct kinetic assays (e.g., fluorogenic substrates) to determine IC50_{50} values and mechanism (competitive vs. non-competitive) .
  • Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using cryo-EM or X-ray diffraction to identify binding motifs .

Q. What are the challenges in scaling up synthetic routes while maintaining stereochemical integrity?

  • Chiral purity : Use enantioselective catalysts (e.g., Jacobsen’s salen complexes) or chiral HPLC for resolution. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase columns .
  • Process optimization : Replace batch reactions with flow chemistry to enhance mixing and heat transfer, reducing racemization risks .

Methodological Considerations

Q. How should researchers approach stability testing under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Analyze degradation products via LC-MS .
  • Long-term stability : Store samples at 25°C/60% RH and -20°C, then assess purity monthly for 12 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate
Reactant of Route 2
tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate

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